molecular formula C13H20N2O B8640245 (4-Benzyl-1-methylpiperazin-2-yl)methanol

(4-Benzyl-1-methylpiperazin-2-yl)methanol

Cat. No. B8640245
M. Wt: 220.31 g/mol
InChI Key: INJWHPUDOHSCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzyl-1-methylpiperazin-2-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Benzyl-1-methylpiperazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzyl-1-methylpiperazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Benzyl-1-methylpiperazin-2-yl)methanol

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(4-benzyl-1-methylpiperazin-2-yl)methanol

InChI

InChI=1S/C13H20N2O/c1-14-7-8-15(10-13(14)11-16)9-12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3

InChI Key

INJWHPUDOHSCHY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1CO)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 111a (1 g, 2.99 mmol) was dissolved in 100 mL of anhydrous tetrahydrofuran and lithium aluminum hydride (342 mg, 8.98 mmol) was added carefully at 0° C. and the mixture was stirred for 30 min. Then, it was refluxed for 3 h and the reaction mixture was poured onto ice portion-wise. It was then filtered and the filtrate was evaporated in vacuo. After addition of 100 mL brine, it was extracted with dichloromethane (100 mL×3). The combined organic layer was dried over Na2SO4, filtered and concentrated to afford 111b as yellow oil (0.6 g, yield 91%)
Name
Compound 111a
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step Two
Name
Yield
91%

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